4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUULYYRVLXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole, with the CAS number 338394-01-7, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H6ClF3N4O2
- Molecular Weight : 306.63 g/mol
- CAS Number : 338394-01-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
The compound demonstrated significant antibacterial activity against E. coli with an MIC of 5 µg/mL, indicating its potential as an effective antimicrobial agent. Additionally, the structure-activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance antibacterial efficacy.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this triazole derivative exhibits anti-inflammatory effects. Research indicates that certain triazole derivatives can modulate cytokine release in immune cells.
Table 2: Cytokine Modulation by Triazole Derivatives
The compound was found to decrease TNF-α production significantly in peripheral blood mononuclear cells (PBMC) cultures, suggesting its potential role in managing inflammatory responses.
Case Studies
A recent study focused on synthesizing new derivatives of triazoles and evaluating their biological activities. The results indicated that compounds similar to this compound exhibited notable antibacterial and anti-inflammatory effects.
Case Study Findings:
- Synthesis and Evaluation : New derivatives were synthesized and tested against various bacterial strains.
- Biological Activity : Compounds demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytokine Release : Significant modulation of cytokine release was observed in treated PBMCs.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Halogen-Substituted Isostructural Analogues
Compounds 4 (Cl-substituted) and 5 (Br-substituted) from and are structurally analogous to the target compound but differ in halogen substitution. Both crystallize in triclinic systems (P̄1 symmetry) with two independent molecules per asymmetric unit. Despite identical molecular conformations, their crystal packing adjusts slightly to accommodate Cl vs. Br substituents. This highlights the role of halogen size in crystal engineering: larger halogens (Br) increase van der Waals radii, subtly altering intermolecular distances without disrupting overall isostructurality . The target compound’s Cl substituent may similarly influence its solid-state interactions compared to bulkier halogens.
Pharmacologically Active Triazoles
- COX-2 Selectivity : The target compound (referred to in and ) acts as a COX-2 inhibitor (IC₅₀ = 4.26 μM, SI = 1.89), though less potent than celecoxib (IC₅₀ = 0.07 μM, SI = 308.57). Its selectivity arises from rare chalcogen hydrogen bonds and S···C(π)/F···C(π) interactions stabilizing supramolecular assemblies .
- Antimicrobial Analogues : Compounds like 6r () and 3a-3f () feature thiophenyl or benzothiazole substituents, enhancing antimicrobial activity. For example, 6r (4-(4-chlorophenyl)-2-(benzo[d]thiazol-2-ylmethylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazole) exhibits broad-spectrum antibacterial activity due to sulfur-mediated interactions with microbial enzymes .
Antioxidant and Radical-Scavenging Derivatives
Triazoles with pyridyl or arylmethyleneamino groups (e.g., compounds 3 and 4 in and ) show enhanced antioxidant activity. For instance, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazoles demonstrate superior free radical scavenging compared to BHA/BHT, attributed to electron-donating substituents stabilizing radical intermediates .
Physicochemical and Crystallographic Properties
Molecular Conformation and Packing
The target compound’s nitromethyl and trifluoromethyl groups likely induce planar molecular conformations, as seen in analogous triazoles (). However, steric effects from the bulky CF₃ group may cause slight deviations, similar to the perpendicular orientation of fluorophenyl groups in .
Thermal and Solubility Profiles
The presence of polar nitro and trifluoromethyl groups likely enhances solubility in aprotic solvents (e.g., DMF, DMSO) compared to nonpolar triazoles .
Key Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole, and how do reaction conditions influence yields?
Methodological Answer: The compound is typically synthesized via alkylation or nucleophilic substitution of precursor thiols. For example:
- Microwave-assisted synthesis : Reacting halogenated intermediates (e.g., 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) with nitroalkanes in alcohol solvents under microwave irradiation improves reaction efficiency and yields (70–85%) .
- Conventional heating : Alkylation with nitromethyl halides in alcoholic solvents (e.g., i-propanol) with NaOH as a base achieves moderate yields (60–75%) but requires longer reaction times .
Key Factors : Solvent polarity, temperature control, and microwave power significantly affect nitro group stability and regioselectivity.
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic spectral markers should researchers analyze?
Methodological Answer:
- IR Spectroscopy : Look for absorption bands at ~1,530–1,550 cm⁻¹ (C=N stretch in triazole ring) and ~1,340–1,360 cm⁻¹ (asymmetric NO₂ stretch) to confirm nitromethyl group incorporation .
- ¹H/¹³C NMR : Key signals include:
- δ 4.5–5.0 ppm (multiplet for nitromethyl CH₂) in ¹H NMR.
- δ 115–120 ppm (CF₃ carbon) and δ 150–155 ppm (triazole C=N) in ¹³C NMR .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 350–360 [M+H]⁺ is typical, with fragmentation patterns indicating loss of NO₂ (46 amu) and CF₃ (69 amu) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Assay-Specific Variables : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. MTT assays for cytotoxicity ). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or culture media composition.
- Structural Modifications : Compare bioactivity of derivatives (e.g., replacing nitromethyl with methylthio groups) to isolate substituent effects. Evidence shows trifluoromethyl groups enhance membrane permeability, while nitro groups influence redox-dependent cytotoxicity .
Q. What computational strategies elucidate the compound’s supramolecular interactions, particularly in enzyme inhibition (e.g., COX-2)?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in COX-2. Key residues (e.g., Tyr355) engage in cation–π interactions with the chlorophenyl ring .
- X-ray Crystallography : Resolve non-covalent interactions (e.g., chalcogen bonds between sulfur atoms and aromatic rings) that stabilize enzyme-ligand complexes .
- DFT Calculations : Analyze electrostatic potential maps to predict regioselectivity in nucleophilic reactions involving the nitromethyl group .
Q. How can structure-activity relationship (SAR) studies optimize selectivity for biological targets (e.g., COX-2 over COX-1)?
Methodological Answer:
- Substituent Screening : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,4-dimethoxybenzyl) to enhance COX-2 selectivity. Derivatives with extended π-systems show improved binding to COX-2’s larger active site .
- Pharmacophore Modeling : Identify critical moieties (e.g., nitromethyl for H-bond donor capacity) using tools like Schrödinger’s Phase. Triazole ring planarity and nitro group orientation are key to selectivity .
Q. What experimental protocols evaluate the compound’s antioxidant mechanisms, and how do results compare to reference standards (e.g., BHA/BHT)?
Methodological Answer:
- DPPH Assay : Dissolve the compound in ethanol (0.1 mM) and measure absorbance decay at 517 nm. Nitro and trifluoromethyl groups enhance radical scavenging, with IC₅₀ values often 20–30% lower than BHT due to electron-withdrawing effects .
- FRAP Assay : Monitor Fe³⁺ reduction at 593 nm. The triazole ring’s lone electron pairs facilitate metal chelation, yielding 1.5–2.0× higher activity than BHA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
